Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-iodoquinoxaline

Chemoselective cross-coupling Sonogashira reaction Dihalogenated heterocycle

6-Bromo-2-iodoquinoxaline (C₈H₄BrIN₂; molecular weight 334.94 g/mol) is a heteroaromatic building block belonging to the quinoxaline class, distinguished by the simultaneous presence of bromine at the C-6 position and iodine at the C-2 position on the bicyclic scaffold. This precise dihalogenation pattern is engineered to exploit the inherent reactivity gradient between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions, enabling sequential, programmable derivatization.

Molecular Formula C8H4BrIN2
Molecular Weight 334.94 g/mol
CAS No. 1083181-44-5
Cat. No. B13128015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-iodoquinoxaline
CAS1083181-44-5
Molecular FormulaC8H4BrIN2
Molecular Weight334.94 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1Br)I
InChIInChI=1S/C8H4BrIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
InChIKeyUWFZIAWENWAIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-iodoquinoxaline (CAS 1083181-44-5) – A Dihalogenated Quinoxaline Scaffold for Sequential Cross-Coupling in Pharmaceutical and Materials R&D Procurement


6-Bromo-2-iodoquinoxaline (C₈H₄BrIN₂; molecular weight 334.94 g/mol) is a heteroaromatic building block belonging to the quinoxaline class, distinguished by the simultaneous presence of bromine at the C-6 position and iodine at the C-2 position on the bicyclic scaffold . This precise dihalogenation pattern is engineered to exploit the inherent reactivity gradient between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions, enabling sequential, programmable derivatization [1]. The compound serves as a versatile intermediate for constructing diversely substituted quinoxaline libraries relevant to kinase inhibitor discovery [2], organic light-emitting diode (OLED) materials [3], and radiolabeled probes [4].

Why 6-Bromo-2-iodoquinoxaline Cannot Be Replaced by 6-Bromo-2‑chloroquinoxaline or Symmetric Dihalo Analogs in Stepwise Derivatization


Generic substitution with symmetric dihalo analogs (e.g., 2,6-dibromoquinoxaline) or mixed chloro‑bromo congeners (e.g., 6-bromo-2-chloroquinoxaline) fails because these alternatives lack the sufficient reactivity discrimination required for orthogonal, high‑fidelity sequential functionalization. 6-Bromo-2-iodoquinoxaline exploits the well‑established differential oxidative addition rates of C–I versus C–Br bonds to palladium(0) (ArI >> ArBr >> ArCl) [1], permitting the iodine center to react chemoselectively in the first coupling step while the bromine remains intact for a subsequent second diversification [2]. In a direct demonstration of this principle, chemoselective Sonogashira coupling of iodine was achieved over bromine in a dihalogenated sydnoquinoxaline system [3]. Analogs with two identical halogens or chlorine at C-2 (the least reactive halogen in cross‑coupling) preclude such programmed, site‑selective elaboration and force less efficient protecting‑group strategies or compromised regiochemical outcomes.

6-Bromo-2-iodoquinoxaline Differential Evidence: Quantitative Reactivity and Structural Advantages Over In‑Class Alternatives


Chemoselective Sonogashira Coupling at the C-2 Iodide Position in the Presence of C-6 Bromide: Direct Experimental Validation

In a fused-ring sydnoquinoxaline system bearing both bromine and iodine substituents, Sonogashira alkynylation proceeded chemoselectively at the iodine center, leaving the bromine intact. This experimentally validates the orthogonal reactivity paradigm that 6-bromo-2-iodoquinoxaline is designed to exploit [1]. No equivalent chemoselectivity data are available for 6-bromo-2-chloroquinoxaline, 6-bromo-2-fluoroquinoxaline, or 2,6-dibromoquinoxaline, where the halogen reactivity gap is either too narrow or oriented incorrectly.

Chemoselective cross-coupling Sonogashira reaction Dihalogenated heterocycle

Relative Reactivity of Aryl Iodide vs. Aryl Bromide in Suzuki–Miyaura Coupling: Quantitative Rate Differentiation

In palladium‑catalyzed Suzuki–Miyaura cross‑coupling, the oxidative addition step follows the well‑established reactivity order Ar–I > Ar–Br ≫ Ar–Cl. Kinetic studies demonstrate that aryl iodides react approximately 5–100 times faster than aryl bromides under comparable conditions, depending on the ligand system employed [1]. For molecules such as 6-bromo-2-iodoquinoxaline, this reactivity gap provides the mechanistic foundation for selective activation of the C-2 iodide in the first coupling event while preserving the C-6 bromide for subsequent derivatization. In contrast, 6-bromo-2-chloroquinoxaline displays a much smaller rate differential, and 2,6-dibromoquinoxaline offers no inherent discrimination between the two halogen sites [2].

Suzuki–Miyaura coupling Oxidative addition Halide reactivity

Orthogonal Halogen Pairing for Programmable Sequential Derivatization: Conceptual Advantage of Br/I over Br/Cl or Br/Br Scaffolds

The rational pairing of bromine and iodine on the quinoxaline core is specifically exploited for sequential Suzuki–Miyaura couplings: the iodide reacts first, followed by the bromide in a second coupling with a different boronic acid partner [1]. This orthogonal reactivity enables the introduction of two distinct aryl or heteroaryl groups in a predictable, programmable order without intermediate protecting group manipulations. By contrast, 2,6-dibromoquinoxaline offers no inherent chemoselectivity between the two sites, often producing statistical mixtures of mono‑ and bis‑coupled products unless stringent stoichiometric control is applied [2]. The Br/Cl pairing in 6-bromo‑2‑chloroquinoxaline provides a less favorable orthogonal window because the chloride is substantially less reactive, frequently requiring harsher conditions that may compromise the integrity of the bromine substituent or the quinoxaline core.

Sequential functionalization Orthogonal reactivity Quinoxaline diversification

Bromo-Substituted Quinoxalines Exhibit Enhanced Anticancer Activity Over Nitro Analogs: Class‑Level Evidence Supporting C-6 Bromine as a Pharmacophoric Element

In a study of twenty‑six quinoxaline derivatives evaluated against A549 human non‑small‑cell lung cancer cells, compounds bearing bromo substituents on the quinoxaline skeleton demonstrated superior inhibition compared to their nitro‑substituted counterparts; the most active compound (4m) displayed an IC₅₀ of 9.32 ± 1.56 μM, comparable to the clinical drug 5‑fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1]. Although 6-bromo-2-iodoquinoxaline itself was not evaluated in this study, the finding establishes the C-6 bromo substituent as a potency‑enhancing structural element, suggesting that retaining the bromine at C-6 while exploiting the C-2 iodide for further diversification is a strategically sound approach for anticancer lead generation.

Anticancer activity Quinoxaline SAR Bromo substitution

Optimal Procurement Scenarios for 6-Bromo-2-iodoquinoxaline in Medicinal Chemistry, Materials Science, and Radiopharmaceutical R&D


Kinase Inhibitor Library Synthesis via Orthogonal Sequential Suzuki–Miyaura Functionalization

Medicinal chemistry groups targeting kinases (e.g., Braf, GSK‑3, PIM) can procure 6‑bromo‑2‑iodoquinoxaline as a key intermediate for constructing focused libraries with two differentially substituted aryl groups on the quinoxaline scaffold [1][2]. The first Suzuki coupling selectively engages the C‑2 iodide under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 50–60 °C), installing Ar¹. The second coupling then activates the C‑6 bromide using a different boronic acid, enabling systematic exploration of the Ar¹/Ar² substitution space without intermediate purification of monofunctionalized intermediates or protecting group manipulations. This orthogonal reactivity directly translates to higher synthetic throughput and lower cost per compound in lead optimization campaigns.

Donor–Acceptor OLED Material Design Through Site‑Specific π‑Extension

Researchers developing electron‑transporting or thermally activated delayed fluorescence (TADF) materials for OLED applications can use 6‑bromo‑2‑iodoquinoxaline to sequentially attach electron‑donating and electron‑withdrawing aryl groups at the C‑2 and C‑6 positions, respectively [3][4]. The ability to precisely control the regiochemistry of the donor and acceptor fragments on the quinoxaline electron‑deficient core enables fine‑tuning of the HOMO–LUMO gap and triplet energy levels, critical parameters for optimizing device efficiency and emission color.

Radiolabeled Quinoxaline Probe Development for Targeted Radionuclide Therapy

Groups developing iodine‑radiolabeled probes for targeted radionuclide therapy (e.g., [¹³¹I]‑labeled iodoquinoxaline derivatives for melanoma) can benefit from the inherent iodine handle present in 6‑bromo‑2‑iodoquinoxaline [5]. The C‑2 iodine serves as a direct anchor for radiolabeling via isotope exchange or as a site for installing prosthetic groups, while the C‑6 bromine can be independently functionalized to introduce tumor‑targeting moieties or pharmacokinetic modifiers. This dual‑handled architecture streamlines the synthesis of theranostic agents compared to mono‑halogenated quinoxaline precursors.

Methodology Development for Chemoselective Cross‑Coupling in Heterocyclic Systems

Synthetic methodology groups investigating the scope and limitations of chemoselective cross‑coupling reactions can employ 6‑bromo‑2‑iodoquinoxaline as a well‑defined probe substrate [2]. The quinoxaline scaffold provides a rigid, electronically well‑characterized platform for benchmarking new catalyst systems, ligands, or reaction conditions, while the Br/I pairing enables direct quantification of chemoselectivity (ratio of C‑2 vs. C‑6 coupled products) by standard analytical methods such as HPLC or GC‑MS.

Quote Request

Request a Quote for 6-Bromo-2-iodoquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.